molecular formula C10H18O3 B2616925 6,6-Diethoxyhex-4-yn-2-ol CAS No. 141207-05-8

6,6-Diethoxyhex-4-yn-2-ol

Cat. No.: B2616925
CAS No.: 141207-05-8
M. Wt: 186.251
InChI Key: JWZXDZYOTJASIP-UHFFFAOYSA-N
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Description

6,6-Diethoxyhex-4-yn-2-ol (CAS 141207-05-8) is a branched alkyne-alcohol compound characterized by a six-carbon chain with a hydroxyl group at position 2, a triple bond at position 4, and diethoxy substituents at position 4.

Properties

IUPAC Name

6,6-diethoxyhex-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-12-10(13-5-2)8-6-7-9(3)11/h9-11H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXDZYOTJASIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCC(C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxyhex-4-yn-2-ol typically involves the reaction of an alkyne with an aldehyde or ketone in the presence of a strong base. One common method is the alkynylation of carbonyl compounds using organometallic reagents. For example, the reaction of an alkyne with a ketone in the presence of a base such as potassium tert-butoxide (tert-BuOK) can yield the desired propargylic alcohol .

Industrial Production Methods

While specific industrial production methods for 6,6-Diethoxyhex-4-yn-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxyhex-4-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
6,6-Diethoxyhex-4-yn-2-ol serves as an important intermediate in the synthesis of complex organic molecules. Its alkyne functional group allows for various transformations, including cycloadditions and cross-coupling reactions. These reactions are vital for constructing more intricate molecular architectures that are often required in pharmaceutical development.

Reactivity and Derivatives
The compound can be transformed into a variety of derivatives through functional group interconversions. For example, it can undergo oxidation to yield corresponding aldehydes or ketones, which are valuable in further synthetic applications. The diethoxy groups also provide opportunities for selective reactions under mild conditions, making this compound versatile in synthetic pathways.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that compounds similar to 6,6-Diethoxyhex-4-yn-2-ol exhibit biological activity that may be harnessed for therapeutic purposes. For instance, studies have shown that related alkynols possess anti-inflammatory properties and can inhibit key signaling pathways involved in cancer progression. The structural features of 6,6-Diethoxyhex-4-yn-2-ol may enhance its efficacy as a lead compound for drug development targeting specific diseases.

Case Studies in Drug Development
A notable case study involves the synthesis of derivatives of 6,6-Diethoxyhex-4-yn-2-ol that were tested for their ability to inhibit specific kinases associated with cancer cell proliferation. The results indicated that modifications to the alkyne moiety could significantly enhance the inhibitory potency against these targets, suggesting a pathway for developing new anticancer agents.

Materials Science

Polymer Chemistry
The unique chemical structure of 6,6-Diethoxyhex-4-yn-2-ol allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in the formation of specialty polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Nanomaterials and Composites
Recent advancements have explored the use of 6,6-Diethoxyhex-4-yn-2-ol in the development of nanocomposites. Its incorporation into nanostructured materials has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance applications in electronics and aerospace.

Summary Table: Applications of 6,6-Diethoxyhex-4-yn-2-ol

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisIntermediate for complex organic moleculesVersatile transformations
Medicinal ChemistryPotential therapeutic agent for cancer treatmentEnhanced biological activity
Materials ScienceMonomer for specialty polymersImproved mechanical properties
NanomaterialsComponent in nanocompositesEnhanced thermal stability

Mechanism of Action

The mechanism of action of 6,6-Diethoxyhex-4-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to act as a building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6,6-Diethoxyhex-4-yn-2-ol with three analogous compounds, focusing on molecular structure, functional groups, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Functional Groups Key Substituents
6,6-Diethoxyhex-4-yn-2-ol C₁₀H₁₈O₃ Alkyne, alcohol, diethoxy -OH (C2), -C≡C- (C4), -OEt (C6)
6,6-Diethoxy-2-methylhex-4-yn-3-one C₁₀H₁₆O₃ Alkyne, ketone, diethoxy -CO (C3), -C≡C- (C4), -OEt (C6)
6-Methyl-6-hepten-4-yn-2-ol C₈H₁₂O Alkyne, alcohol, alkene, methyl -OH (C2), -C≡C- (C4), -CH₃ (C6)
(E)-6,6-Dimethylhept-2-en-4-yn-1-ol C₉H₁₄O Alkyne, alcohol, alkene, dimethyl -OH (C1), -C≡C- (C4), -CH₃ (C6)

Key Observations

Functional Group Influence :

  • The alcohol group in 6,6-Diethoxyhex-4-yn-2-ol (C2) contrasts with the ketone in 6,6-Diethoxy-2-methylhex-4-yn-3-one (C3), which reduces hydrogen-bonding capacity and increases electrophilicity .
  • The diethoxy groups at C6 in the target compound enhance steric bulk compared to methyl or dimethyl substituents in analogs like 6-Methyl-6-hepten-4-yn-2-ol .

Physicochemical Properties :

  • Melting Points : While data for the target compound are unavailable, analogs such as 6a (mp 163–164°C) and 5h (mp 181–183°C) demonstrate that alkyne-alcohol derivatives typically exhibit moderate melting points due to intermolecular hydrogen bonding .
  • Spectroscopic Data :

  • IR : Alkyne stretches (~2200 cm⁻¹) and hydroxyl peaks (~3250 cm⁻¹) are common in related compounds (e.g., 6a: νmax 2229 cm⁻¹ for alkyne, 3256 cm⁻¹ for -OH) .
  • NMR : The diethoxy groups in 6,6-Diethoxyhex-4-yn-2-ol would likely show resonances near δ 1.2–1.4 (CH₃) and δ 3.4–3.6 (CH₂), similar to ethoxy signals in other compounds .

Biological Activity

6,6-Diethoxyhex-4-yn-2-ol is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

6,6-Diethoxyhex-4-yn-2-ol is characterized by its alkyne functional group and the presence of two ethoxy groups. Its chemical formula is C10H18O2C_{10}H_{18}O_2, and it exhibits properties typical of alcohols and alkynes, such as solubility in organic solvents and reactivity towards electrophiles.

Biological Activity Overview

The biological activity of 6,6-Diethoxyhex-4-yn-2-ol has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cell viability, and its interactions with biological macromolecules.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of 6,6-Diethoxyhex-4-yn-2-ol. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the effects of 6,6-Diethoxyhex-4-yn-2-ol on various cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)25
MCF7 (breast cancer)30
NIH3T3 (fibroblast)>100

The IC50 values indicate that while 6,6-Diethoxyhex-4-yn-2-ol is cytotoxic to certain cancer cell lines, it shows lower toxicity towards normal cells.

Research has indicated that the biological activity of 6,6-Diethoxyhex-4-yn-2-ol may be attributed to its ability to interact with cellular membranes and disrupt lipid bilayers. This interaction leads to increased permeability and eventual cell death in susceptible microorganisms and cancer cells.

Case Studies

A notable case study involved the use of 6,6-Diethoxyhex-4-yn-2-ol in combination with conventional antibiotics. The study demonstrated a synergistic effect when used alongside ampicillin against resistant strains of E. coli, enhancing the overall antimicrobial efficacy .

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